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molecular formula C23H24N2 B3051258 1-Tritylpiperazine CAS No. 32422-96-1

1-Tritylpiperazine

Cat. No. B3051258
M. Wt: 328.4 g/mol
InChI Key: LAZQWLMVJAIYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980350

Procedure details

Piperazine (5.0 g, 58.04 mmol) was dissolved in CHCl3 (100 ml) and Et3N (9 ml, 64.6 mmol) was added. This solution was heated to reflux and a solution of triphenylmethyl chloride (16.36 g, 58.68 mmol) in CHCl3 (100 ml) was added dropwise, via the reflux condenser, over a period of 4 hours. The reflux was then continued for 3 hours more and then was cooled and allowed to stand at room temperature overnight. A solid precipitated and was filtered off. The filtrate was evaporated to dryness to an oil which was partitioned between 10% aqueous Na2CO3 (150 ml) and CHCl3 (150 ml). The aqueous layer was washed with two additional portions of CHCl3 (2×150 ml) and the pooled organic layers were dried (MgSO4), filtered and evaporated to dryness to give a straw-colored syrup. This was purified on a silica gel 60 column (800 g) wet packed in CHCl3 and then developed with CHCl3 :MeOH (9:1) and then CHCl3 :MeOH (4:1). Fractions containing the required product were pooled and evaporated to dryness to give the title compound. Mass spec showed M+ at m/e 328. NMR (CDCl3, δ from TMS): 3.04 (br) piperazine methylenes; 7.06-7.58 (m) aromatics.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
16.36 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CCN(CC)CC.[C:14]1([C:20](Cl)([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)(Cl)Cl>[C:14]1([C:20]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
16.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
more and then was cooled
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness to an oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between 10% aqueous Na2CO3 (150 ml) and CHCl3 (150 ml)
WASH
Type
WASH
Details
The aqueous layer was washed with two additional portions of CHCl3 (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pooled organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a straw-colored syrup
CUSTOM
Type
CUSTOM
Details
This was purified on a silica gel 60 column (800 g)
ADDITION
Type
ADDITION
Details
Fractions containing the required product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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